molecular formula C20H20F2N2O B2806982 (3,4-difluorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone CAS No. 2034264-92-9

(3,4-difluorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone

Cat. No. B2806982
CAS RN: 2034264-92-9
M. Wt: 342.39
InChI Key: WZHNZSACVOXWBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-difluorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H20F2N2O and its molecular weight is 342.39. The purity is usually 95%.
BenchChem offers high-quality (3,4-difluorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-difluorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Agent Development

Compounds with similar structural features have shown a variety of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties. For instance, derivatives synthesized through Povarov cycloaddition reaction/N-furoylation processes exhibit potent therapeutic effects, highlighting the relevance of such compounds in drug discovery and development (Bonilla-Castañeda et al., 2022).

Alzheimer's Disease Research

Specific derivatives designed from the structural optimization of hit compounds identified through virtual screening have shown improved butyrylcholinesterase (BChE) inhibitory activity. These compounds not only target the enzyme with good selectivity but also display anti-Aβ aggregation activity, indicating their potential application in Alzheimer's disease research and therapy (Jiang et al., 2019).

Material Science

Optically active polyimides synthesized using diamines with similar structural frameworks have been explored for their applications in material science. These materials exhibit transparent properties, high thermal stability, and low dielectric constants, making them suitable for use in electronic devices (Sadhasivam & Muthusamy, 2016).

Catalysis and Organic Synthesis

In catalysis and organic synthesis, compounds within this structural class have served as ligands in ruthenium-chelated complexes, mimicking β-diketiminate structures. These complexes exhibit a significant impact on redox tunability and oxygenation profiles, offering new perspectives in catalytic processes and synthetic methodologies (Panda et al., 2019).

properties

IUPAC Name

(3,4-difluorophenyl)-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2O/c21-18-6-5-15(11-19(18)22)20(25)24-10-8-17(13-24)23-9-7-14-3-1-2-4-16(14)12-23/h1-6,11,17H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHNZSACVOXWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.